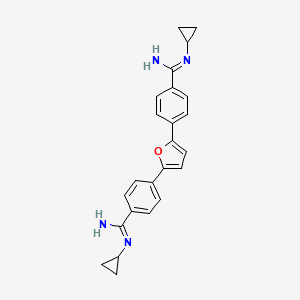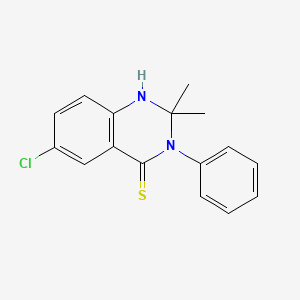![molecular formula C12H16O2 B12907410 Furan, tetrahydro-2-[(phenylmethoxy)methyl]- CAS No. 59137-51-8](/img/structure/B12907410.png)
Furan, tetrahydro-2-[(phenylmethoxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Benzyloxy)methyl)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a benzyloxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Benzyloxy)methyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with benzyl alcohol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where tetrahydrofuran is treated with sodium hydride to form the sodium alkoxide, which then reacts with benzyl chloride to yield the desired product.
Industrial Production Methods: Industrial production of 2-((Benzyloxy)methyl)tetrahydrofuran may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction under mild conditions, ensuring high selectivity and minimal by-products.
Types of Reactions:
Oxidation: 2-((Benzyloxy)methyl)tetrahydrofuran can undergo oxidation reactions to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy methyl group, where nucleophiles such as halides or amines replace the benzyloxy group.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2-((Benzyloxy)methyl)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized as a solvent and reagent in various industrial processes, including polymer production and chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-((Benzyloxy)methyl)tetrahydrofuran involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the tetrahydrofuran ring provides structural stability. These interactions can influence the compound’s reactivity and binding affinity in biological systems.
Vergleich Mit ähnlichen Verbindungen
Tetrahydrofuran (THF): A simpler analog without the benzyloxy methyl group, commonly used as a solvent.
2-Methyltetrahydrofuran: A methyl-substituted analog with similar solvent properties but different reactivity.
Benzyl Alcohol: Shares the benzyloxy group but lacks the tetrahydrofuran ring.
Uniqueness: 2-((Benzyloxy)methyl)tetrahydrofuran is unique due to the presence of both the benzyloxy group and the tetrahydrofuran ring, which confer distinct chemical and physical properties. This combination allows for versatile applications in synthesis and potential bioactivity, distinguishing it from simpler analogs.
Eigenschaften
CAS-Nummer |
59137-51-8 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
2-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C12H16O2/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-3,5-6,12H,4,7-10H2 |
InChI-Schlüssel |
CZWUBFBMLWTWEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12907327.png)
![7-Ethoxy-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907330.png)

![3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12907336.png)
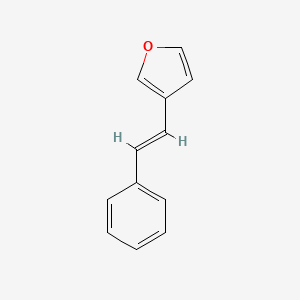
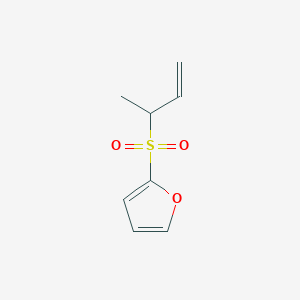
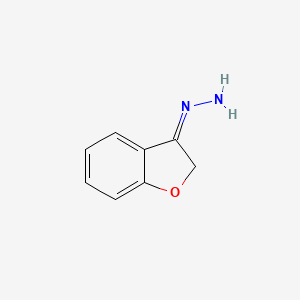

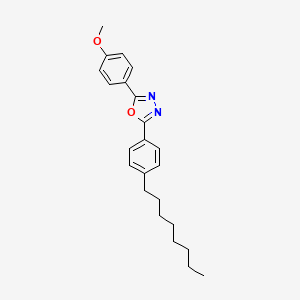
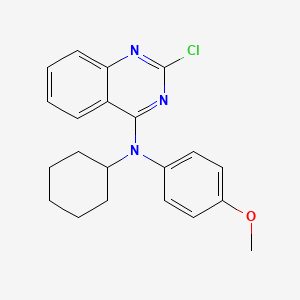
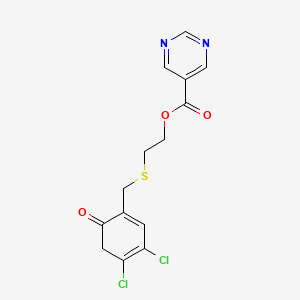
![N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide](/img/structure/B12907383.png)
